N-benzyl-4-[(4-methylphenyl)sulfonylamino]butanamide
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Overview
Description
“N-benzyl-4-[(4-methylphenyl)sulfonylamino]butanamide” is a complex organic compound. It contains a benzyl group (a benzene ring attached to a CH2 group), a 4-methylphenyl group (a benzene ring with a methyl group at the 4th position), a sulfonylamino group (a sulfur atom double-bonded to two oxygen atoms and single-bonded to an amino group), and a butanamide group (a four-carbon chain with a carboxamide group at one end) .
Molecular Structure Analysis
The molecular structure of a compound similar to “N-benzyl-4-[(4-methylphenyl)sulfonylamino]butanamide”, namely N-Benzyl-4-methylbenzamide, has been reported . The structure of the compound you’re interested in would be similar, but with an additional sulfonylamino group attached to the 4-methylphenyl group .Scientific Research Applications
Virology and Antiviral Research
A study by Buerger et al. (2001) discovered a novel selective nonnucleoside inhibitor of cytomegalovirus (CMV) replication, highlighting its potential in addressing viral DNA maturation challenges without affecting viral DNA synthesis, transcription, and translation. This research provides insight into viral DNA maturation processes and the development of antiviral drugs with excellent safety profiles Buerger et al., 2001.
Polymer Science and Membrane Technology
Padaki et al. (2013) investigated the synthesis, characterization, and desalination study of composite nanofiltration (NF) membranes using novel polymers. This research contributes to the development of hydrophilic membranes with significant salt rejection properties, demonstrating the application of such chemicals in enhancing water treatment technologies Padaki et al., 2013.
Medicinal Chemistry and Drug Development
Wagner et al. (2007) explored novel fluorinated derivatives of broad-spectrum matrix metalloproteinase inhibitors (MMPIs) for potential use in molecular imaging of activated MMPs with positron emission tomography (PET). This study offers insights into the design of diagnostic tools for detecting pathological processes Wagner et al., 2007.
Environmental Science
Research on the Friedel-Crafts sulfonylation reaction in ionic liquids by Nara et al. (2001) demonstrates an unconventional reaction medium for the sulfonylation of benzene and substituted benzenes. This study highlights the enhanced reactivity and potential environmental benefits of using ionic liquids in chemical reactions Nara et al., 2001.
Future Directions
The future directions for the study of “N-benzyl-4-[(4-methylphenyl)sulfonylamino]butanamide” could include further investigation into its synthesis, properties, and potential applications. It could also be interesting to study its biological activity, given the known activities of related compounds .
properties
IUPAC Name |
N-benzyl-4-[(4-methylphenyl)sulfonylamino]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-15-9-11-17(12-10-15)24(22,23)20-13-5-8-18(21)19-14-16-6-3-2-4-7-16/h2-4,6-7,9-12,20H,5,8,13-14H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGGLEXYVCJQLFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCC(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-4-[(4-methylphenyl)sulfonylamino]butanamide |
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